2,2'-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid
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Overview
Description
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes sulfonyl, acetylamino, and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Phenylene Derivative: This step involves the reaction of a phenylene compound with sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or other suitable reagents.
Industrial Production Methods
Industrial production of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid involves its interaction with specific molecular targets. The sulfonyl and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethylenedithio)diacetic acid: Similar in structure but contains ethylenedithio groups instead of sulfonyl groups.
2,2’-(Sulfonylbis(4,1-phenylene)oxy)diacetic acid: Lacks the acetylamino groups.
Uniqueness
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is unique due to the presence of both sulfonyl and acetylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
6626-55-7 |
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Molecular Formula |
C20H20N2O10S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[3-acetamido-4-[2-acetamido-4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O10S/c1-11(23)21-15-7-13(31-9-19(25)26)3-5-17(15)33(29,30)18-6-4-14(32-10-20(27)28)8-16(18)22-12(2)24/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
InChI Key |
LHTWYLPKDGCDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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